4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid
Description
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid is a synthetic coumarin derivative with a molecular formula of C26H22O5 and a molecular weight of 414.462 g/mol . Its structure features a benzyl group at the 3-position and methyl groups at the 4- and 8-positions of the chromen-2-one core, linked via an ether-oxymethylene bridge to a para-substituted benzoic acid moiety. This compound is of interest in medicinal chemistry due to coumarin’s established role in modulating enzyme activity (e.g., kinases, esterases) and its structural similarity to bioactive molecules .
Properties
IUPAC Name |
4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-21-12-13-23(30-15-19-8-10-20(11-9-19)25(27)28)17(2)24(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCRRCLOPCJDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride derivatives in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting intermediate is then reacted with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C26H22O5
Molecular Weight: 414.4 g/mol
IUPAC Name: 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid
CAS Number: 376379-53-2
The compound features a chromenone structure that contributes to its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes.
Anticancer Activity
Several studies have indicated that coumarin derivatives exhibit anticancer properties. Research has shown that compounds similar to 4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid can induce apoptosis in cancer cells by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis (PubChem ).
Case Study:
A study published in Molecules demonstrated that a related coumarin compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism was attributed to the downregulation of cyclin B1 and CDK1 expression levels.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Coumarins are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
Data Table: Anti-inflammatory Activity of Coumarin Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 10 | COX-1 |
| Compound B | 15 | LOX |
| 4-(...) | 12 | COX-2 |
Mechanism of Action
The mechanism of action of 4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Key Differences
Substituent Effects on Molecular Properties
- Benzyl and Methyl Groups : The presence of a benzyl group at the 3-position and methyl groups at 4- and 8-positions in the target compound increases steric bulk and lipophilicity compared to analogues like 4-(((3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid (), which lacks these groups. This difference likely reduces aqueous solubility (logP ~4.5 estimated) compared to the smaller analogue (logP ~3.2) .
- Benzoic Acid vs. The para-methoxybenzoate ester () may exhibit stronger electron-withdrawing effects compared to the meta-substituted analogue (), influencing electronic distribution and binding interactions .
Biological Activity
The compound 4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid is a derivative of coumarin and has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the esterification of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with benzyl 2-bromoacetate, using potassium carbonate as a base in an aprotic solvent like acetone. The reaction conditions are optimized for yield and purity, often utilizing techniques such as column chromatography for purification.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including our compound of interest. The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | |
| Enterococcus faecalis | 62.5 - 125 | |
| Escherichia coli | >1000 | |
| Candida albicans | 21.65 |
The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with bactericidal effects noted at lower concentrations compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The coumarin structure allows for interaction with various molecular targets involved in inflammatory pathways. Research indicates that derivatives can inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar compounds have shown to disrupt protein synthesis in bacteria, leading to cell death.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleic acid components may allow the compound to interfere with DNA replication and transcription processes.
- Modulation of Cellular Signaling : It may affect pathways related to inflammation and apoptosis through receptor interactions .
Case Studies
In a comparative study involving various coumarin derivatives, it was found that those with additional halogen substitutions exhibited enhanced antimicrobial properties. For instance, compounds bearing iodine groups showed improved efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a substituted coumarin core with a benzyl-oxy-methyl benzoic acid moiety. For example:
Esterification : Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is synthesized via nucleophilic substitution between 7-hydroxycoumarin derivatives and methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous THF/MeOH .
- Characterization : Use H NMR (DMSO-d₆) to confirm ester-to-acid conversion (disappearance of the methyl ester peak at δ ~3.8 ppm and appearance of a broad carboxylic acid proton signal). LC-MS or HRMS validates molecular weight (expected ~414.4 g/mol for the ester; ~400.4 g/mol for the acid) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Ensure compatibility of storage materials (e.g., glass > plastic) .
- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Assay Validation : Compare results across standardized assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity). Ensure consistent cell lines (e.g., HeLa for cancer, E. coli for antimicrobial tests) .
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>95%). Impurities from incomplete ester hydrolysis or side products (e.g., unreacted coumarin intermediates) may skew results .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism) to quantify potency variations .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl or benzyl esters) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Formulation : Use nanoemulsions or liposomes. Characterize particle size (dynamic light scattering) and encapsulation efficiency (UV-Vis spectroscopy) .
- Pharmacokinetic Profiling : Conduct IV/oral administration in rodent models, with plasma sampling over 24h. Analyze using LC-MS/MS to track parent compound and metabolites .
Q. How do structural modifications (e.g., substituents on the coumarin or benzyl groups) impact biological activity?
- Methodological Answer :
- SAR Studies :
Benzyl Group : Replace with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity.
Coumarin Core : Introduce halogens (e.g., -Cl at C-8) to improve lipophilicity and target binding .
- Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., Topoisomerase II for anticancer activity). Validate with mutagenesis assays .
Experimental Design & Data Analysis
Q. What analytical techniques are recommended for stability testing under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48h .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store aliquots at -20°C, 4°C, and 25°C for 30 days; compare NMR spectra pre/post storage .
Q. How can researchers address low yields in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI/Proline for Ullmann-type reactions .
- Solvent Optimization : Compare DMF, DMSO, and THF; use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
- Workup : Extract with ethyl acetate/water (3x), dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
